Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.
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Overview
Description
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.: is a chemical compound with the molecular formula C6H16N2O2. It is also known by other names such as N-(2-hydroxyethyl)ethylenediamine and 2-((2-[(2-hydroxyethyl)amino]ethyl)amino)ethanol . This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. typically involves the reaction of ethylenediamine with ethylene oxide. The process can be carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed in a solvent such as water or ethanol, and the temperature is maintained at a moderate level to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of ethylenediamine with ethylene oxide in a tubular reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of room-temperature ionic liquids and other complex organic compounds .
Biology:
- Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes with metal ions .
Medicine:
- Investigated for its potential use in drug delivery systems and as a chelating agent in various therapeutic applications .
Industry:
Mechanism of Action
The mechanism of action of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can sequester metal ions and prevent them from participating in unwanted chemical reactions . The compound’s amino and hydroxyl groups also allow it to interact with various biological molecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Ethanolamine (2-aminoethanol): A simpler compound with one amino and one hydroxyl group.
Diethanolamine (2,2’-iminodiethanol): Contains two hydroxyl groups and one amino group.
Triethanolamine (2,2’,2’'-nitrilotriethanol): Contains three hydroxyl groups and one amino group.
Uniqueness: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. is unique due to its combination of multiple amino and hydroxyl groups, which provide it with enhanced chelating properties and versatility in chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
68797-59-1 |
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Molecular Formula |
C8H21N3O2 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h9-13H,1-8H2 |
InChI Key |
UIVFIHRGZKHWHB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCO)NCCNCCO |
Origin of Product |
United States |
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